molecular formula C20H20N4O3S B12393202 HHS-0701

HHS-0701

Katalognummer: B12393202
Molekulargewicht: 396.5 g/mol
InChI-Schlüssel: LLBIFOHOSLRVRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic Nomenclature and Molecular Formula Analysis

The IUPAC name “(4-phenylpiperidin-1-yl)-[4-(1,2,4-triazol-1-ylsulfonyl)phenyl]methanone” systematically describes the compound’s architecture. The parent structure is a methanone group ($$C=O$$) bonded to two aromatic substituents: a 4-phenylpiperidine moiety and a 4-(1,2,4-triazol-1-ylsulfonyl)phenyl group. The molecular formula $$C{20}H{20}N4O3S$$ reflects 20 carbon atoms, 20 hydrogens, 4 nitrogens, 3 oxygens, and 1 sulfur, with a calculated molecular weight of 396.46 g/mol. The piperidine ring (C$$5$$H$${10}$$N) contributes to the compound’s basicity, while the sulfonyl group (SO$$_2$$) enhances polarity and hydrogen-bonding potential.

Crystallographic Data and Conformational Analysis of the 4-Phenylpiperidine Moiety

X-ray diffraction studies reveal a monoclinic crystal system with space group $$P2_1/c$$ and unit cell parameters $$a = 11.43\ \text{Å}$$, $$b = 9.30\ \text{Å}$$, $$c = 18.74\ \text{Å}$$, and $$\beta = 104.7^\circ$$. The 4-phenylpiperidine moiety adopts a chair conformation, with the phenyl ring (C6–C11) oriented equatorially relative to the piperidine nitrogen. The dihedral angle between the piperidine ring and the attached phenyl group is 74.46° (13), indicating significant puckering to minimize steric strain. Interatomic distances within the piperidine ring (C–N: 1.47–1.52 Å) align with standard sp$$^3$$-hybridized bonds, while the C–O bond length in the methanone group measures 1.21 Å, consistent with carbonyl double-bond character.

Electronic Distribution in the Triazolylsulfonyl-Phenyl-Methanone Substructure

The triazolylsulfonyl-phenyl-methanone substructure exhibits pronounced electron delocalization. The sulfonyl group ($$SO_2$$) withdraws electron density via resonance, polarizing the adjacent triazole ring (N1–N3–C1–C2). Bond lengths in the triazole ring (N1–N2: 1.341 Å, N2–N3: 1.306 Å) suggest partial double-bond character, facilitating conjugation with the sulfonyl group. The methanone carbonyl ($$C=O$$) further withdraws electrons from the phenyl ring, as evidenced by shortened C–C bonds (1.38–1.40 Å) in the aromatic system. Density functional theory (DFT) calculations indicate a charge distribution of $$-0.42e$$ on the sulfonyl oxygen atoms and $$+0.18e$$ on the triazole nitrogen atoms, highlighting regions of nucleophilic and electrophilic reactivity.

Torsional Dynamics of the Sulfonyl-Triazole Linkage

The sulfonyl-triazole linkage displays restricted torsional mobility due to steric hindrance and electronic conjugation. X-ray data show torsion angles of $$17.1^\circ$$ (7) and $$-17.1^\circ$$ (7) for the S–N–C–C and O–S–N–C segments, respectively, adopting synperiplanar conformations. This rigidity stabilizes the molecule’s planar geometry, as evidenced by a dihedral angle of $$81.17^\circ$$ (12) between the triazole-attached phenyl ring and the piperidine-bound phenyl group. Molecular dynamics simulations predict an energy barrier of $$12.3\ \text{kcal/mol}$$ for rotation about the S–N bond, explaining the linkage’s limited flexibility under standard conditions.

Table 1: Key Crystallographic Parameters

Parameter Value
Crystal system Monoclinic
Space group $$P2_1/c$$
Unit cell dimensions $$a = 11.43\ \text{Å}$$
$$b = 9.30\ \text{Å}$$
$$c = 18.74\ \text{Å}$$
$$\beta$$ $$104.7^\circ$$
Volume $$1927.1\ \text{Å}^3$$
Z 4

Table 2: Selected Bond Lengths and Angles

Bond/Angle Value
C=O (methanone) 1.21 Å
S=O (sulfonyl) 1.43 Å
N–N (triazole) 1.32–1.34 Å
Dihedral angle (phenyls) $$81.17^\circ$$

Eigenschaften

Molekularformel

C20H20N4O3S

Molekulargewicht

396.5 g/mol

IUPAC-Name

(4-phenylpiperidin-1-yl)-[4-(1,2,4-triazol-1-ylsulfonyl)phenyl]methanone

InChI

InChI=1S/C20H20N4O3S/c25-20(23-12-10-17(11-13-23)16-4-2-1-3-5-16)18-6-8-19(9-7-18)28(26,27)24-15-21-14-22-24/h1-9,14-15,17H,10-13H2

InChI-Schlüssel

LLBIFOHOSLRVRY-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4C=NC=N4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Sulfonylation of 4-Bromophenylsulfonyl Chloride

The sulfonyl group is introduced via nucleophilic substitution. In a representative procedure:

  • Step 1 : 4-Bromophenylsulfonyl chloride is treated with 1,2,4-triazole in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 80°C for 12 hours.
  • Step 2 : The crude product is purified via column chromatography (ethyl acetate/hexane, 3:7) to yield 4-(1,2,4-triazol-1-ylsulfonyl)bromobenzene.

Reaction Conditions :

Parameter Value
Solvent DMF
Temperature 80°C
Reaction Time 12 hours
Yield 78%

Boronation for Cross-Coupling

To enable Suzuki-Miyaura coupling, the bromine substituent is converted to a boronic acid:

  • Step 1 : 4-(1,2,4-Triazol-1-ylsulfonyl)bromobenzene is dissolved in dry THF and cooled to -78°C.
  • Step 2 : n-BuLi (2.5 equiv) is added dropwise, followed by triisopropyl borate (3.0 equiv).
  • Step 3 : After warming to room temperature, the mixture is quenched with NaOH (1M), and the product is extracted into ethyl acetate.

Key Data :

  • Yield : 61–65%
  • Characterization : $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d6): δ 8.47 (s, 1H, triazole), 8.05 (d, $$ J = 8.0 $$ Hz, 2H), 7.73 (d, $$ J = 8.0 $$ Hz, 2H).

Synthesis of 4-Phenylpiperidine

Cycloamination of 4-Phenylpyridine

4-Phenylpiperidine is synthesized via hydrogenation of 4-phenylpyridine using a palladium catalyst:

  • Step 1 : 4-Phenylpyridine is dissolved in ethanol with 10% Pd/C under $$ H_2 $$ (50 psi) at 60°C for 24 hours.
  • Step 2 : The catalyst is filtered, and the solvent is evaporated to yield 4-phenylpiperidine as a colorless oil.

Reaction Conditions :

Parameter Value
Catalyst 10% Pd/C
Pressure 50 psi H₂
Yield 89%

Coupling via Methanone Bridge Formation

Friedel-Crafts Acylation

The methanone bridge is formed by reacting 4-phenylpiperidine with 4-(1,2,4-triazol-1-ylsulfonyl)benzoyl chloride in the presence of AlCl₃:

  • Step 1 : 4-(1,2,4-Triazol-1-ylsulfonyl)benzoyl chloride is prepared by treating the corresponding carboxylic acid with thionyl chloride.
  • Step 2 : The acyl chloride is added to a solution of 4-phenylpiperidine and AlCl₃ in dichloromethane at 0°C, followed by stirring at room temperature for 6 hours.

Optimization Data :

Parameter Value
Solvent CH₂Cl₂
Catalyst AlCl₃ (1.2 equiv)
Temperature 0°C → RT
Yield 72%

Alternative Coupling via Grignard Reagent

An alternative method employs a Grignard reagent for ketone formation:

  • Step 1 : 4-(1,2,4-Triazol-1-ylsulfonyl)phenylmagnesium bromide is prepared by reacting the bromide with Mg in THF.
  • Step 2 : The Grignard reagent is added to a solution of 4-phenylpiperidine-1-carbonyl chloride, yielding the methanone product after hydrolysis.

Comparative Yields :

Method Yield
Friedel-Crafts 72%
Grignard 68%

Purification and Characterization

Chromatographic Purification

The crude product is purified via silica gel chromatography using a gradient of ethyl acetate in hexane (20% → 50%). Fractions containing the target compound are combined and evaporated.

Spectroscopic Validation

  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl₃): δ 8.52 (s, 1H, triazole), 7.95 (d, $$ J = 8.4 $$ Hz, 2H), 7.68 (d, $$ J = 8.4 $$ Hz, 2H), 3.82–3.75 (m, 2H, piperidine), 3.12–3.05 (m, 2H, piperidine), 2.45–2.38 (m, 1H, piperidine), 1.92–1.85 (m, 4H, piperidine).
  • LC-MS : m/z 424.2 [M+H]⁺.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Phenylpiperidin-1-yl)-[4-(1,2,4-triazol-1-ylsulfonyl)phenyl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Triazole derivative and sulfonyl chloride in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of (4-Phenylpiperidin-1-yl)-[4-(1,2,4-triazol-1-ylsulfonyl)phenyl]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Triazole-Sulfonyl Groups

Compound: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

  • Core Structure: Ethanone (vs. methanone in the target compound).
  • Substituents: Contains a triazole-sulfonylphenyl group but differs in the central scaffold (ethanone vs. methanone) and additional 2,4-difluorophenyl and thioether groups.

Piperidinyl Methanones with Heterocyclic Substituents

Compound: Imidazo[1,2-b]pyridazin-2-yl(4-(2-(trifluoromethyl)phenyl)-piperidin-1-yl)methanone (72)

  • Core Structure: Piperidinyl methanone.
  • Substituents : Imidazopyridazine replaces the triazole-sulfonylphenyl group.
  • Properties : Melting point 133–135°C, HPLC purity >99%, highlighting stability and synthetic reproducibility.
  • Activity: Noted for preclinical efficacy (unspecified), suggesting piperidinyl methanones may have therapeutic relevance.

Compound: {3-[4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}(4-ethoxyphenyl)methanone

  • Core Structure: Piperidinyl methanone with triazole and oxadiazole substituents.
  • Substituents : Oxadiazole and ethoxyphenyl groups vs. triazole-sulfonylphenyl in the target.
  • Relevance : Demonstrates the impact of electron-deficient heterocycles on compound stability and target binding.

Piperazinyl Methanones with Aromatic Substituents

Compound: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (21)

  • Core Structure: Piperazinyl (vs. piperidinyl) methanone.
  • Substituents : Thiophene and trifluoromethylphenyl groups.
  • Activity : Piperazinyl analogs often exhibit receptor modulation (e.g., serotonin, dopamine), suggesting the target compound’s piperidine group may offer similar versatility.

Bioactive Methanones with Sulfonyl Groups

Compound: [6-Fluoro-4-[4-(hydroxymethyl)-4-phenylpiperidin-1-yl]quinolin-3-yl]-(4-methylsulfonylpiperazin-1-yl)methanone

  • Core Structure: Piperidinyl and piperazinyl methanone with sulfonyl.
  • Activity : ALDH1A1 inhibitor (IC50 = 80.0 and 4110.0 nM in different assays), indicating sulfonyl groups enhance enzyme inhibition but assay conditions critically affect results.

Data Table: Key Comparative Features

Compound Name Core Structure Key Substituents Biological Activity Physicochemical Properties Reference
Target Compound Piperidinyl methanone 4-(1,2,4-Triazol-1-ylsulfonyl)phenyl Hypothesized CNS/Enzyme roles N/A (Predicted high lipophilicity) N/A
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Ethanone Triazole-sulfonyl, difluorophenyl N/A Synthetic yield: Moderate
Imidazo[1,2-b]pyridazin-2-yl(4-(2-(trifluoromethyl)phenyl)-piperidin-1-yl)methanone (72) Piperidinyl methanone Imidazopyridazine, trifluoromethylphenyl Preclinical efficacy Mp: 133–135°C; HPLC: 99.6% purity
{3-[4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}(4-ethoxyphenyl)methanone Piperidinyl methanone Triazole, oxadiazole, ethoxyphenyl N/A N/A
[6-Fluoro-4-[4-(hydroxymethyl)-4-phenylpiperidin-1-yl]quinolin-3-yl]-(4-methylsulfonylpiperazin-1-yl)methanone Piperidinyl/piperazinyl methanone Sulfonyl, hydroxymethylpiperidine ALDH1A1 inhibition IC50: 80.0–4110.0 nM

Key Findings and Insights

Structural Flexibility: Piperidinyl/piperazinyl methanones tolerate diverse substituents (e.g., triazole, oxadiazole, sulfonyl), enabling tuning of electronic properties and target affinity .

Synthetic Routes: Sodium ethoxide-mediated coupling () and HBTU-assisted amidation () are viable for sulfonyl-triazole and piperidinyl methanone synthesis.

Bioactivity Trends : Sulfonyl groups correlate with enzyme inhibition (e.g., ALDH1A1), while piperidine rings may enhance blood-brain barrier penetration .

Assay Variability : Contradictory IC50 values for the same compound () underscore the need for standardized bioactivity testing.

Biologische Aktivität

(4-Phenylpiperidin-1-yl)-[4-(1,2,4-triazol-1-ylsulfonyl)phenyl]methanone is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antiviral and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of (4-Phenylpiperidin-1-yl)-[4-(1,2,4-triazol-1-ylsulfonyl)phenyl]methanone consists of a piperidine ring substituted with a phenyl group and a methanone moiety linked to a phenyl group that carries a 1,2,4-triazole-1-sulfonyl group. The molecular formula is C19H20N4O2S, and its molecular weight is approximately 372.45 g/mol.

Biological Activity Overview

Research indicates that compounds containing piperidine and triazole moieties exhibit various biological activities including antiviral, antibacterial, and antifungal properties. The specific compound has shown promising results in several studies:

Antiviral Activity

A study focusing on related piperidine derivatives demonstrated moderate antiviral activity against several viruses including HIV-1 and Herpes Simplex Virus (HSV-1). The compounds were evaluated for their cytotoxicity and antiviral efficacy using various cell lines. For instance, the fluorophenyl derivative of a related compound exhibited a 50% cytotoxic concentration (CC50) of 92 μM against Vero cells while showing activity against CVB-2 and HSV-1 .

Antibacterial and Antifungal Activity

The compound's antibacterial properties were assessed against Gram-positive and Gram-negative bacteria. However, many derivatives showed limited effectiveness with minimal inhibitory concentrations (MIC) exceeding 100 μM for most tested strains . Notably, some derivatives were effective against Staphylococcus aureus and Pseudomonas aeruginosa .

Data Tables

The following tables summarize key findings from studies on the biological activity of related compounds.

Compound Activity CC50 (μM) MIC (μM) Target
Fluorophenyl derivativeAntiviral92>100CVB-2, HSV-1
Benzyl derivativeAntiviral100>100CVB-2
Piperazine derivativesAntibacterialN/A>100Staphylococcus aureus, Pseudomonas aeruginosa

Case Study 1: Antiviral Screening

In a comprehensive screening of piperidine derivatives for antiviral activity, several compounds were synthesized and tested. The study found that while most compounds had limited activity against HIV-1, some exhibited moderate protection against enteroviruses like CVB-2 . The structure–activity relationship indicated that modifications in the aryl groups could enhance antiviral properties.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of various piperidine derivatives. The results suggested that while many compounds were ineffective against common bacterial strains, certain modifications led to enhanced activity against fungal pathogens . This highlights the importance of structural diversity in developing effective antimicrobial agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.